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Introduction
The dopamine transporter (DAT) is a critical component of the dopaminergic system,

responsible for the reuptake of dopamine from the synaptic cleft back into presynaptic neurons.

[1][2] This process terminates dopaminergic signaling and maintains dopamine homeostasis.[2]

The DAT is a primary target for various therapeutic agents, including antidepressants and

psychostimulants, as well as drugs of abuse like cocaine.[3] Therefore, the characterization of

compounds that interact with the DAT is a crucial aspect of neuroscience research and drug

development.[4]

Radioligand binding assays are a fundamental tool for studying the interaction of ligands with

their target proteins.[5] This application note provides a detailed protocol for a dopamine

transporter binding assay using radiolabeled Nomifensine ([³H]-Nomifensine). Nomifensine
is a potent inhibitor of the dopamine transporter, and its radiolabeled form allows for the direct

measurement of binding to the DAT.[6] The protocols described herein are suitable for

determining the affinity of [³H]-Nomifensine for the DAT (saturation binding) and for

characterizing the potency of unlabeled test compounds in competing for this binding site

(competition binding).
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The dopamine transporter functions by cotransporting dopamine along with sodium and

chloride ions from the extracellular space into the cytoplasm of the presynaptic neuron.

Nomifensine acts as a competitive inhibitor, binding to the DAT and blocking the reuptake of

dopamine. This leads to an increase in the concentration and duration of dopamine in the

synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Extracellular Space

Presynaptic Neuron
Dopamine

Dopamine
Transporter (DAT)

Binds

Nomifensine Inhibits

Na+

Cl-

Dopamine
Transport

Na+

Cl-

Click to download full resolution via product page

Figure 1: Dopamine Transporter (DAT) mechanism and inhibition by Nomifensine.

Experimental Protocols
The following protocols are designed for a 96-well plate format, but can be adapted for other

formats. The assays can be performed using membranes prepared from cells stably expressing

the human dopamine transporter (e.g., HEK293-hDAT or CHO-hDAT) or from brain tissue rich

in DAT, such as the striatum.[2][4][6]

Materials and Reagents
Radioligand: [³H]-Nomifensine (Specific Activity: 10-20 Ci/mmol)
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Cell Membranes: Prepared from HEK293 or CHO cells stably expressing the human DAT, or

rat striatal tissue.

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

Non-specific Binding Ligand: 10 µM Benztropine or 10 µM GBR 12909

Test Compounds: Stock solutions in a suitable solvent (e.g., DMSO).

96-well Filter Plates: GF/B or GF/C filter plates

Scintillation Cocktail

Microplate Scintillation Counter

Experimental Workflow Diagram
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Figure 2: General workflow for the [³H]-Nomifensine DAT binding assay.
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Protocol 1: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the

maximum number of binding sites (Bmax) for [³H]-Nomifensine at the dopamine transporter.

Plate Setup:

For each concentration of [³H]-Nomifensine, prepare triplicate wells for total binding and

triplicate wells for non-specific binding.

Reagent Addition:

To all wells, add 50 µL of assay buffer.

To the non-specific binding wells, add 50 µL of 10 µM Benztropine. To the total binding

wells, add 50 µL of assay buffer.

Add 50 µL of varying concentrations of [³H]-Nomifensine to the respective wells. A typical

concentration range would be 0.1 to 50 nM.

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (5-20 µg of

protein per well) to all wells. The final assay volume is 200 µL.

Incubation:

Incubate the plates for 60-120 minutes at 4°C with gentle agitation.

Termination and Filtration:

Terminate the incubation by rapid filtration through a 96-well filter plate using a cell

harvester.

Wash the filters three times with 200 µL of ice-cold wash buffer.

Detection:

Allow the filter mats to dry completely.

Add 50 µL of scintillation cocktail to each well.
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Count the radioactivity in a microplate scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding

for each concentration of [³H]-Nomifensine.

Plot the specific binding (in fmol/mg protein) against the concentration of [³H]-

Nomifensine.

Analyze the data using non-linear regression to fit a one-site binding model and determine

the Kd and Bmax values.[7]

Protocol 2: Competition Binding Assay
This assay is used to determine the potency of unlabeled test compounds in inhibiting the

binding of a fixed concentration of [³H]-Nomifensine to the DAT. The result is typically

expressed as an IC50 value, which can be converted to an inhibition constant (Ki).[8]

Plate Setup:

Prepare triplicate wells for each concentration of the test compound. Include wells for total

binding (no test compound) and non-specific binding.

Reagent Addition:

To all wells, add 50 µL of assay buffer.

To the non-specific binding wells, add 50 µL of 10 µM Benztropine. To all other wells, add

50 µL of varying concentrations of the test compound or vehicle for total binding. A typical

concentration range for the test compound would be 10⁻¹¹ to 10⁻⁵ M.

Add 50 µL of a fixed concentration of [³H]-Nomifensine to all wells. The concentration

should be close to its Kd value (e.g., 1-5 nM).

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (5-20 µg of

protein per well) to all wells. The final assay volume is 200 µL.
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Incubation, Termination, and Detection:

Follow steps 3-5 from the Saturation Binding Assay protocol.

Data Analysis:

Calculate the percent specific binding for each concentration of the test compound relative

to the total specific binding (in the absence of the competitor).

Plot the percent specific binding against the logarithm of the test compound concentration.

Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and

determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of [³H]-Nomifensine used and Kd is the dissociation constant of [³H]-

Nomifensine determined from the saturation binding assay.[9]

Data Presentation
The following table summarizes typical binding affinities of Nomifensine and other standard

DAT inhibitors. These values can serve as a reference for validating assay performance.
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Compound Radioligand Preparation Ki (nM) IC50 (nM)

Nomifensine [³H]-Nomifensine
Rat Striatal

Membranes
80 (Kd) -

Nomifensine [³H]-BTCP Human DAT - 15

4-hydroxy-

nomifensine
[³H]-Nomifensine

Rat Striatal

Membranes

Potent

competitor
-

Mazindol [³H]-Nomifensine
Rat Striatal

Membranes

Potent

competitor
-

Benztropine [³H]-Nomifensine
Rat Striatal

Membranes

Potent

competitor
-

Amfonelic acid [³H]-Nomifensine
Rat Striatal

Membranes

Potent

competitor
-

Dopamine [³H]-BTCP Human DAT - 10000

GBR 12909 [³H]-BTCP Human DAT - 5

BTCP [³H]-BTCP Human DAT - 7.1

Note: Kd is the equilibrium dissociation constant determined from saturation binding. Ki is the

inhibition constant and IC50 is the half-maximal inhibitory concentration, both determined from

competition binding assays. Values are approximate and may vary depending on experimental

conditions.[3][6]

Conclusion
The [³H]-Nomifensine binding assay is a robust and reliable method for studying the dopamine

transporter. The protocols provided here offer a detailed guide for determining the affinity of

ligands for the DAT and for screening and characterizing novel compounds. Careful attention to

experimental detail and appropriate data analysis are essential for obtaining accurate and

reproducible results. This assay is a valuable tool in the fields of neuropharmacology and drug

discovery for identifying and optimizing new therapeutic agents targeting the dopaminergic

system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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